Cas no 259-84-7 (1,8-Diazabiphenylene)

1,8-Diazabiphenylene is a heterocyclic aromatic compound featuring a biphenylene core with two nitrogen atoms at the 1 and 8 positions. This structure imparts unique electronic and coordination properties, making it valuable in ligand design and materials chemistry. Its rigid, planar geometry enhances stability and facilitates π-stacking interactions, which are advantageous in supramolecular assemblies and organic electronic applications. The compound's nitrogen atoms also serve as potential binding sites for metal coordination, enabling its use in catalytic systems or as a building block for functionalized frameworks. Its distinct reactivity profile and structural features make it a versatile intermediate in synthetic and materials research.
1,8-Diazabiphenylene structure
1,8-Diazabiphenylene structure
Product Name:1,8-Diazabiphenylene
CAS No:259-84-7
MF:C10H6N2
MW:154.168041706085
CID:289621
PubChem ID:136076
Update Time:2025-05-24

1,8-Diazabiphenylene Chemical and Physical Properties

Names and Identifiers

    • Cyclobuta[1,2-b:4,3-b']dipyridine
    • 1,8-Diazabiphenylene
    • 1,8-Diazabiphenylen
    • 1,8-diaza-biphenylene
    • 1,8-diazabyphenylene
    • Cyclobuta(1,2-b:4,3-b')dipyridine
    • 259-84-7
    • AKOS006278547
    • DTXSID80180551
    • SCHEMBL2910234
    • Inchi: 1S/C10H6N2/c1-3-7-8-4-2-6-12-10(8)9(7)11-5-1/h1-6H
    • InChI Key: DAEHFBVYBVCKNC-UHFFFAOYSA-N
    • SMILES: N1C=CC=C2C=1C1C2=CC=CN=1

Computed Properties

  • Exact Mass: 154.05300
  • Monoisotopic Mass: 154.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78000
  • LogP: 2.12400

1,8-Diazabiphenylene Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,8-Diazabiphenylene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D270880-0.5mg
1,8-Diazabiphenylene
259-84-7
0.5mg
$ 105.00 2022-06-05
TRC
D270880-1mg
1,8-Diazabiphenylene
259-84-7
1mg
$ 170.00 2022-06-05
TRC
D270880-2.5mg
1,8-Diazabiphenylene
259-84-7
2.5mg
$ 335.00 2022-06-05

1,8-Diazabiphenylene Related Literature

Additional information on 1,8-Diazabiphenylene

1,8-Diazabiphenylene: A Comprehensive Overview

1,8-Diazabiphenylene (CAS No. 259-84-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, also referred to as 1,8-diazaanthracene, is a polycyclic aromatic hydrocarbon derivative with unique electronic and structural properties. Its molecular structure consists of two benzene rings connected by two nitrogen atoms, forming a rigid and planar framework. This distinctive architecture makes it an intriguing subject for both theoretical and experimental studies.

The synthesis of 1,8-diazabiphenylene has been explored through various methodologies, including thermal condensation reactions and transition metal-catalyzed coupling processes. Recent advancements in catalytic systems have enabled the efficient construction of this compound with high yield and purity. For instance, researchers have employed palladium catalysts to facilitate the coupling of appropriate precursors, resulting in a more streamlined synthesis pathway. These developments underscore the importance of 1,8-diazabiphenylene as a versatile building block in organic synthesis.

One of the most compelling aspects of 1,8-diazabiphenylene is its application in materials science. The compound's planar structure and conjugated π-system make it an ideal candidate for use in organic semiconductors and optoelectronic devices. Recent studies have demonstrated that thin films of 1,8-diazabiphenylene exhibit remarkable charge transport properties, which are critical for applications such as field-effect transistors (FETs) and photovoltaic cells. Moreover, its ability to form self-assembled monolayers (SAMs) has opened new avenues for surface functionalization and nanotechnology.

In addition to its electronic applications, 1,8-diazabiphenylene has also found utility in drug design and medicinal chemistry. The compound's nitrogen atoms provide opportunities for functionalization with bioactive groups, enabling the creation of potential therapeutic agents. For example, researchers have explored the use of 1,8-diazabiphenylene derivatives as inhibitors of certain enzymes involved in disease pathways. These studies highlight the compound's potential as a scaffold for drug discovery.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 1,8-diazabiphenylene's properties. Advanced density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These computational studies have been complemented by experimental work, such as X-ray crystallography and UV-vis spectroscopy, which have confirmed the compound's unique optical properties.

Looking ahead, the continued exploration of 1,8-diazabiphenylene is expected to yield even more exciting discoveries. Its role as a versatile building block in organic synthesis is likely to expand further as new synthetic routes and functionalization strategies are developed. Additionally, its application in emerging technologies such as flexible electronics and bioelectronics holds great promise.

In conclusion, 1,8-diazabiphenylene (CAS No. 259-84-7) is a compound of significant interest due to its unique structural features and diverse applications across multiple disciplines. As research progresses, we can anticipate further advancements that will solidify its position as an important molecule in modern chemistry.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd